1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate

Beschreibung

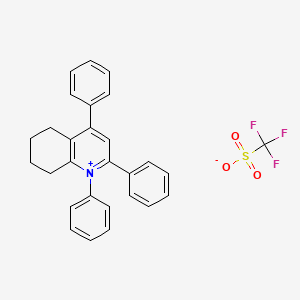

1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate (CAS: 84202-24-4) is a heterocyclic organic compound with the molecular formula C₂₈H₂₄F₃NO₃S and a molecular weight of 511.5553 g/mol . Its structure features a tetrahydroquinoline core substituted with three phenyl groups at positions 1, 2, and 4, along with a trifluoromethanesulfonate (triflate) counterion. The triflate group enhances solubility in polar aprotic solvents and stabilizes the cationic quinolinium moiety, making it a reactive intermediate in organic synthesis or catalysis.

Eigenschaften

IUPAC Name |

trifluoromethanesulfonate;1,2,4-triphenyl-5,6,7,8-tetrahydroquinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N.CHF3O3S/c1-4-12-21(13-5-1)25-20-27(22-14-6-2-7-15-22)28(23-16-8-3-9-17-23)26-19-11-10-18-24(25)26;2-1(3,4)8(5,6)7/h1-9,12-17,20H,10-11,18-19H2;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTGHEKACZLOJZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CC(=[N+]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate typically involves the following steps:

Formation of the Quinolinium Core: The quinolinium core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.

Phenyl Substitution:

Formation of the Tetrahydroquinolinium Ion: The reduction of the quinolinium core to the tetrahydroquinolinium ion can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Counterion Exchange: The final step involves the exchange of the counterion to trifluoromethanesulfonate, which can be achieved by treating the tetrahydroquinolinium salt with trifluoromethanesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinium derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction can lead to fully saturated quinoline derivatives.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: Quinolinium derivatives.

Reduction: Saturated quinoline derivatives.

Substitution: Brominated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

P2X7 Receptor Antagonism

One of the significant applications of tetrahydroquinoline derivatives, including 1,2,4-triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate, is their role as antagonists for the P2X7 receptor. This receptor is implicated in various inflammatory and neurodegenerative diseases. The antagonistic properties of these compounds can potentially lead to new therapeutic strategies for conditions such as arthritis and multiple sclerosis .

Antimicrobial Activity

Research has indicated that compounds derived from tetrahydroquinoline structures exhibit antimicrobial properties. This is particularly relevant in the development of new antibiotics to combat resistant bacterial strains. The trifluoromethanesulfonate moiety enhances the solubility and bioavailability of these compounds in biological systems .

Materials Science

Conductive Polymers

this compound has been explored for use in conductive polymers. The incorporation of this compound into polymer matrices can improve electrical conductivity and thermal stability. Such materials are essential for applications in organic electronics and photovoltaic devices .

Dye-Sensitized Solar Cells

The compound's ability to act as a sensitizer in dye-sensitized solar cells (DSSCs) has been investigated. Its unique electronic properties allow for efficient light absorption and conversion to electrical energy. Research indicates that incorporating this compound can enhance the overall efficiency of DSSCs compared to traditional sensitizers .

Catalysis

Organocatalysis

In the field of catalysis, this compound serves as an effective organocatalyst for various organic transformations. Its ability to facilitate reactions such as Michael additions and aldol reactions has been documented. The trifluoromethanesulfonate group provides a strong acidic environment that is beneficial for these catalytic processes .

Synthesis of Complex Molecules

The compound has also been utilized in the synthesis of complex organic molecules due to its ability to stabilize reactive intermediates. This property is particularly useful in multi-step synthesis pathways where control over reaction conditions is critical .

Case Study 1: P2X7 Antagonism

In a study published in 2018 focusing on tetrahydroquinoline derivatives as P2X7 receptor antagonists, researchers demonstrated that specific modifications to the tetrahydroquinoline structure led to increased receptor binding affinity and selectivity. The study highlighted the potential for developing new therapeutic agents targeting inflammatory diseases using these derivatives .

Case Study 2: Conductive Polymers

A recent investigation into conductive polymers incorporating this compound revealed significant improvements in conductivity and thermal stability compared to traditional polymers. These findings suggest promising applications in flexible electronics and energy storage devices .

Case Study 3: Organocatalysis

Research conducted on organocatalytic applications showed that using this compound as a catalyst in aldol reactions resulted in high yields and selectivity towards desired products. This study emphasized the versatility of tetrahydroquinoline derivatives in facilitating complex organic transformations efficiently .

Wirkmechanismus

The mechanism of action of 1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The phenyl groups and the quinolinium core can interact with hydrophobic pockets in proteins, while the trifluoromethanesulfonate ion can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one (C₁₀H₁₃NO)

- Molecular Weight : 163.22 g/mol.

- Key Differences : Lacks phenyl substituents and the triflate counterion. The carbonyl group at position 4 increases electrophilicity, enabling participation in nucleophilic addition reactions.

- Synthesis : Prepared via HPLC-purified intermediates and characterized by LC-MS and NMR .

- Applications : Serves as a precursor for bioactive molecules (e.g., MJM170 and JAG21 derivatives) but lacks the stability conferred by aromatic substituents in the main compound .

Triazolopyrazine Derivatives (e.g., Sitagliptin Impurity A)

- Example : 3-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine.

- Key Differences: Replaces the quinoline core with a triazolopyrazine system. The trifluoromethyl group enhances metabolic stability but reduces π-stacking interactions compared to phenyl groups.

- Synthesis : Achieved via a "one-pot" reaction involving sodium borohydride reduction, offering high yield and mild conditions .

- Applications : Pharmaceutical intermediates (e.g., antidiabetic drugs), highlighting the role of fluorine in drug design .

Electronic and Reactivity Comparisons

- Electronic Effects: The triflate counterion in the main compound increases electrophilicity at the quinolinium center, facilitating nucleophilic substitutions. In contrast, carbonyl-containing analogues (e.g., 2-Methyl-tetrahydroquinolin-4-one) exhibit keto-enol tautomerism, altering reactivity .

- Stability: The phenyl groups in the main compound provide steric hindrance and aromatic stabilization, reducing degradation under acidic conditions compared to non-aromatic analogues.

Data Table: Comparative Analysis of Key Compounds

*Estimated based on intermediate data from .

Biologische Aktivität

1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound belongs to a class of substances known for their antimicrobial and pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C24H26F3N2O3S

- Molecular Weight : 480.54 g/mol

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial activity. These compounds are effective against a range of bacteria and fungi due to their ability to disrupt microbial cell membranes.

Table 1: Antimicrobial Activity of QACs

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Note: The MIC values indicate the lowest concentration of the compound that inhibits visible growth of the bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using various human cell lines demonstrated that while the compound exhibits antimicrobial properties, it also shows cytotoxic effects at higher concentrations.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| MCF-7 | 45 |

| A549 | 60 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its biological effects involves disruption of cellular membranes and interference with metabolic pathways in microorganisms. The presence of the quaternary ammonium group is critical for its activity as it enhances membrane permeability.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the effectiveness of various QACs against multi-drug resistant bacterial strains. The results indicated that this compound showed superior activity compared to traditional antibiotics.

- Case Study on Cancer Cell Lines : Research conducted on cancer cell lines demonstrated that this compound can induce apoptosis in HeLa cells through the activation of caspase pathways. This suggests a potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate, and what key parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves triflation of a phenolic intermediate or quaternization of a tetrahydroquinoline precursor. For triflation, reagents like trifluoromethanesulfonyl chloride are used under anhydrous conditions with a base (e.g., pyridine) to scavenge HCl. Reaction efficiency depends on temperature control (0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of the triflating agent . Quaternization of the tetrahydroquinoline core may require alkylation agents (e.g., methyl triflate) in aprotic solvents. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The tetrahydroquinolinium proton environment (δ 1.5–3.0 ppm for aliphatic protons; δ 6.8–8.5 ppm for aromatic protons) and triflate anion (δ −78 ppm in ¹⁹F NMR) are key markers. Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .

- X-ray Crystallography : Resolves spatial arrangement of triphenyl groups and confirms triflate counterion positioning. Requires high-purity crystals grown via slow evaporation in ethyl acetate/hexane mixtures.

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks ([M⁺] for the cation; [CF₃SO₃⁻] for the anion) and detects impurities.

Q. How should researchers assess the purity of this compound, and what common impurities arise during synthesis?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC (for volatile byproducts). Common impurities include unreacted tetrahydroquinoline precursors (detectable via UV-Vis at 254 nm) or hydrolyzed triflate species (e.g., sulfonic acids, identified by IR at 1150–1250 cm⁻¹). Quantitative analysis requires calibration against certified reference materials .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data when analyzing byproducts in the synthesis?

- Methodological Answer : Contradictions (e.g., unexpected splitting or integration ratios) often stem from paramagnetic impurities or dynamic exchange processes. Solutions include:

- Sample Purification : Recrystallization or column chromatography to remove paramagnetic metal residues.

- Variable-Temperature NMR : Identifies dynamic effects (e.g., hindered rotation of triphenyl groups) by observing signal coalescence at elevated temperatures.

- Spiking Experiments : Adding authentic samples of suspected byproducts (e.g., triphenylphosphine oxide from side reactions) to confirm overlaps .

Q. What strategies optimize the compound’s stability under different storage conditions?

- Methodological Answer : The triflate anion is hygroscopic and prone to hydrolysis. Stability is enhanced by:

- Anhydrous Storage : Under argon in flame-sealed ampoules or desiccators with P₂O₅.

- Low-Temperature Preservation : Store at −20°C to slow decomposition; avoid freeze-thaw cycles.

- Stability Monitoring : Periodic FT-IR or ¹⁹F NMR checks for hydrolysis (appearance of CF₃SO₃H or SO₃²⁻ peaks) .

Q. What computational methods predict the reactivity of the tetrahydroquinolinium core in catalytic or photochemical applications?

- Methodological Answer :

- DFT Calculations : Model HOMO/LUMO energies to predict electron-transfer behavior. Basis sets (e.g., B3LYP/6-311+G(d,p)) simulate interactions between the cation’s π-system and substrates.

- MD Simulations : Assess solubility and aggregation tendencies in solvents (e.g., DMSO vs. acetonitrile) using force fields like OPLS-AA.

- TD-DFT : Predict UV-Vis absorption spectra for photochemical studies, correlating with experimental λ_max values .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in reactions involving this compound?

- Methodological Answer :

- Radical Traps : Add TEMPO or BHT to quench free radicals; monitor reaction progress via EPR or GC-MS for suppressed byproducts.

- Isotopic Labeling : Use deuterated solvents (e.g., CD₃CN) to track proton transfer steps in ionic mechanisms.

- Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O; KIE > 2 suggests proton transfer in the rate-determining step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.